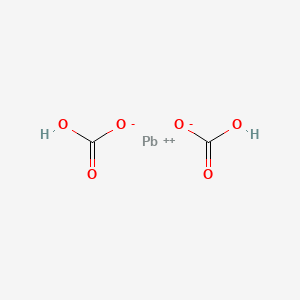
hydrogen carbonate;lead(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hydrogen carbonate;lead(2+), also known as lead(II) carbonate, is a chemical compound with the formula PbCO₃. It is a white, odorless powder that is insoluble in water but soluble in acids and alkalis. This compound is commonly used in various industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Lead(II) carbonate can be synthesized through the reaction of lead(II) acetate with sodium carbonate or by the reaction of lead(II) nitrate with sodium carbonate. The reaction conditions typically involve mixing aqueous solutions of the reactants at room temperature, followed by filtration and drying of the precipitate.
Industrial Production Methods
In industrial settings, lead(II) carbonate is produced by passing carbon dioxide through a solution of lead(II) acetate or lead(II) nitrate. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method ensures high purity and yield of lead(II) carbonate.
化学反应分析
Types of Reactions
Lead(II) carbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, lead(II) carbonate decomposes to form lead(II) oxide and carbon dioxide.
Reaction with Acids: It reacts with acids to form lead(II) salts and carbon dioxide.
Reaction with Alkalis: It reacts with alkalis to form lead(II) hydroxide and carbonates.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with lead(II) carbonate.
Alkalis: Sodium hydroxide and potassium hydroxide are used in reactions with lead(II) carbonate.
Major Products Formed
Decomposition: Lead(II) oxide and carbon dioxide.
Reaction with Acids: Lead(II) chloride, lead(II) sulfate, and lead(II) nitrate.
Reaction with Alkalis: Lead(II) hydroxide and carbonates.
科学研究应用
Lead(II) carbonate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on biological systems and its potential toxicity.
Medicine: Investigated for its potential use in medical treatments, although its toxicity limits its applications.
作用机制
The mechanism of action of lead(II) carbonate involves its interaction with biological molecules and cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The compound can also disrupt the function of cellular membranes and proteins, leading to toxic effects.
相似化合物的比较
Similar Compounds
Lead(II) acetate: Soluble in water and used in various chemical reactions.
Lead(II) nitrate: Soluble in water and used as a precursor in the synthesis of other lead compounds.
Lead(II) oxide: Formed by the decomposition of lead(II) carbonate and used in the production of lead-acid batteries.
Uniqueness
Lead(II) carbonate is unique due to its insolubility in water and its ability to decompose upon heating to form lead(II) oxide and carbon dioxide. This property makes it useful in applications where controlled release of carbon dioxide is required.
属性
CAS 编号 |
13468-91-2 |
|---|---|
分子式 |
C2H2O6P |
分子量 |
329 g/mol |
IUPAC 名称 |
hydrogen carbonate;lead(2+) |
InChI |
InChI=1S/2CH2O3.Pb/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |
InChI 键 |
SLOUVJLCTABERO-UHFFFAOYSA-L |
SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |
规范 SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















